molecular formula C16H17NO3 B11831416 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene

Cat. No.: B11831416
M. Wt: 271.31 g/mol
InChI Key: IQJXEBXCRNAHER-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene typically involves the following steps:

    Alkylation: The benzyloxyethyl group can be introduced via an alkylation reaction, where benzyl chloride reacts with ethylene glycol in the presence of a base.

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

Major Products:

    Reduction: 1-(2-(Benzyloxy)ethyl)-2-methyl-3-aminobenzene.

    Oxidation: 1-(2-(Benzyloxy)ethyl)-2-methyl-3-carboxybenzene.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

    1-(2-(Benzyloxy)ethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1-(2-(Benzyloxy)ethyl)-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

    2-(Benzyloxy)ethylbenzene: Simplified structure without the methyl and nitro groups, used as a basic building block in organic synthesis.

Biological Activity

1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group, which is known for its electron-withdrawing properties, potentially enhancing the compound's reactivity. The presence of the benzyloxy group may also influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the MTT assay has been commonly employed to evaluate cell viability in response to these compounds.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundHepG2TBD
DMEHE (related compound)HepG242
DMEHEMCF-7100

In a comparative study, another compound (DMEHE) demonstrated IC50 values of 42 µg/mL against HepG2 cells and 100 µg/mL against MCF-7 cells, suggesting that modifications in structure can significantly impact biological activity. The mechanism of action often involves apoptosis induction, as evidenced by morphological changes in treated cells.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. The presence of the benzyloxy group may enhance the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action.

Table 2: Antimicrobial Activity

Compound NameTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureusTBD
DMEHEE. faecalis16

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of various substituents on the benzene ring can modulate both anticancer and antimicrobial activities. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it. The positioning of these groups is critical; for instance, para-substituted derivatives often exhibit improved binding affinity to target proteins.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. These derivatives were subjected to extensive in vitro testing against multiple cancer cell lines, revealing a spectrum of cytotoxicity that correlated with structural modifications.

Case Study Summary:

  • Objective: Evaluate cytotoxicity across various derivatives.
  • Method: MTT assay on HepG2 and MCF-7 cell lines.
  • Findings: Certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating potential as lead compounds for drug development.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-methyl-1-nitro-3-(2-phenylmethoxyethyl)benzene

InChI

InChI=1S/C16H17NO3/c1-13-15(8-5-9-16(13)17(18)19)10-11-20-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3

InChI Key

IQJXEBXCRNAHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCOCC2=CC=CC=C2

Origin of Product

United States

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